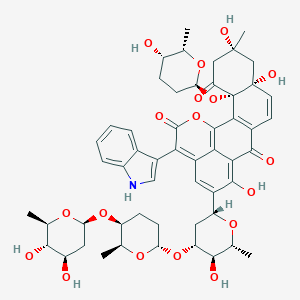
Urdamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urdamycin D is a natural product that is derived from Streptomyces species. It is a potent antitumor agent that has shown promising results in preclinical studies. Urdamycin D is a cyclic depsipeptide that contains a unique chemical structure. Its chemical formula is C50H68N10O13S2, and its molecular weight is 1106.3 g/mol. The compound was first isolated in 1991, and since then, it has attracted the attention of many researchers due to its potential as an anticancer agent.
Applications De Recherche Scientifique
Urdamycin D as a Biocatalyst in Glycosidic Bond Formation
Urdamycin D, derived from the metabolic pathway of urdamycin A, an angucycline antitumor and antimicrobial drug, plays a significant role in forming C-glycosidic bonds. The enzyme UrdGT2, associated with urdamycin D, demonstrates an ability to attach trideoxysugar rhodinose to the urdamycin polyketide backbone, contributing to the synthesis of novel urdamycins with di-rhodinosyl side chains (Hoffmeister et al., 2003).
Contribution in Antibiotic Biosynthesis
Urdamycin D is integral to the biosynthesis of urdamycin A, an antibiotic and anticancer agent. The gene cluster responsible for urdamycin A biosynthesis includes glycosyltransferases like urdGT2, which catalyzes the initial glycosyl transfer step, essential for forming urdamycins with distinct glycosidic linkages (Faust et al., 2000).
Insight into the Biogenesis of Angucycline Antibiotics
Research on urdamycin D has contributed to understanding the biogenesis of angucycline antibiotics. Isotope-labeled precursors and NMR analysis have shown that urdamycins A-D are formed from a decapolyketide chain, with additional structural elements derived from amino acids like tyrosine and tryptophan. This insight is crucial for comprehending the complex biosynthetic pathways of these antibiotics (Rohr et al., 1989).
Structural Analysis and Chemical Properties
Studies on urdamycin D and related compounds, like urdamycins A to F, have provided significant information on their structures and chemical properties. These insights are valuable for developing new antibiotics and understanding their interactions at the molecular level (Drautz et al., 1986).
Enzyme Expression and Substrate Specificity
The concentration of NDP-sugar co-substrates and the enzyme expression levels in urdamycin biosynthesis significantly impact glycosyltransferases' substrate specificity. This finding is crucial for the potential modification and engineering of natural products for therapeutic applications (Hoffmeister et al., 2000).
Propriétés
Numéro CAS |
104443-44-9 |
|---|---|
Nom du produit |
Urdamycin D |
Formule moléculaire |
C53H61NO18 |
Poids moléculaire |
1000 g/mol |
Nom IUPAC |
(3S,6R,8R,18E)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,12,14-tetrahydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-indol-3-ylidene-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,12,14,16-hexaene-4,19-dione |
InChI |
InChI=1S/C53H61NO18/c1-22-32(55)10-12-39(66-22)72-53-37(57)19-51(5,63)21-52(53,64)15-14-27-44(53)49-42-29(41(50(62)71-49)30-20-54-31-9-7-6-8-26(30)31)16-28(48(61)43(42)47(27)60)35-18-36(46(59)25(4)65-35)70-38-13-11-34(23(2)67-38)69-40-17-33(56)45(58)24(3)68-40/h6-9,14-16,20,22-25,32-36,38-40,45-46,55-56,58-61,63-64H,10-13,17-19,21H2,1-5H3/b41-30-/t22-,23-,24+,25+,32-,33+,34-,35+,36+,38-,39-,40-,45+,46+,51-,52-,53-/m0/s1 |
Clé InChI |
FHCQDSRDFSOQAV-BHPMGVOKSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O[C@H]1CC[C@@H]([C@@H](O1)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=CC(=C(C6=C4O)O)C7CC(C(C(O7)C)O)OC8CCC(C(O8)C)OC9CC(C(C(O9)C)O)O)C(=C1C=NC2=CC=CC=C21)C(=O)O5)O)(C)O)O |
SMILES canonique |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CNC8=CC=CC=C87)C=C(C(=C6C4=O)O)C9CC(C(C(O9)C)O)OC1CCC(C(O1)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
Synonymes |
urdamycin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



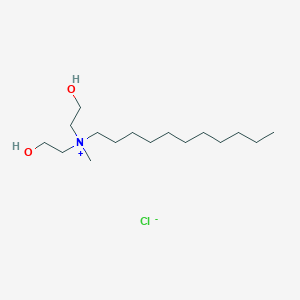
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
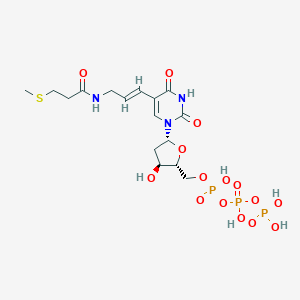
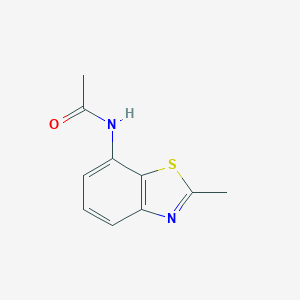
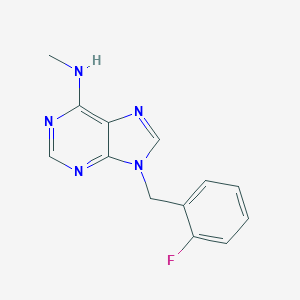
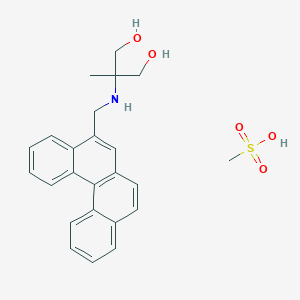
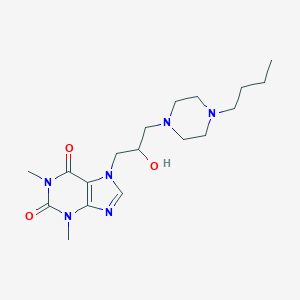
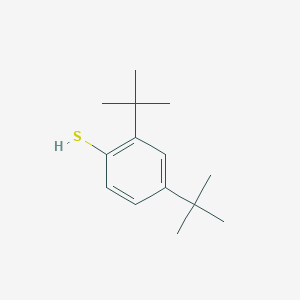
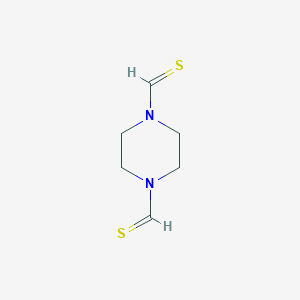
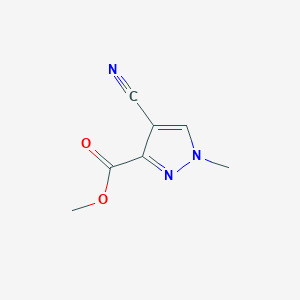
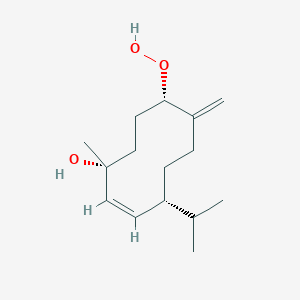
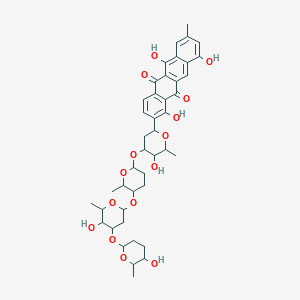
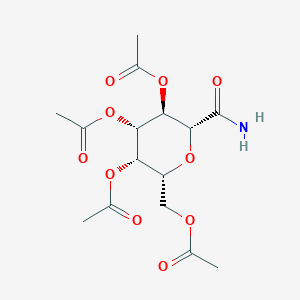
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)